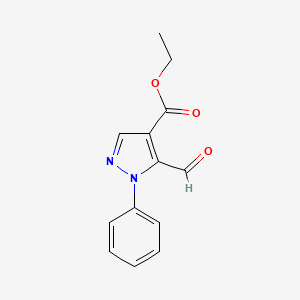
ethyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate is a chemical compound with the CAS Number: 40995-43-5 . It has a molecular weight of 244.25 . The compound is a powder at room temperature .
Synthesis Analysis
A series of Pyrazole derivatives were synthesized by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . These newly synthesized compounds were characterized by NMR, mass spectral, IR spectral studies as well as by C, H, and N analyses .
Molecular Structure Analysis
The IUPAC name of the compound is this compound . The InChI Code is 1S/C13H12N2O3/c1-2-18-13(17)11-8-14-15(12(11)9-16)10-6-4-3-5-7-10/h3-9H,2H2,1H3 .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 76-78°C .
Scientific Research Applications
Synthesis and Characterization
Ethyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate is involved in various synthesis and characterization studies. One study focused on synthesizing and analyzing the structure of a similar compound, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. This compound was synthesized using a one-pot condensation reaction and characterized through methods such as X-ray diffraction, thermogravimetric analysis, and spectroscopic techniques (Viveka et al., 2016). Another study developed (2E)-3-(3-ethoxycarbonyl-1-phenyl-1H-pyrazol-4-yl)propenic acid by reacting ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate with malonic acid, leading to various ethyl 4-[(E)-2-{3-aryl(hetaryl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethenyl]-1-phenyl-1H-pyrazoe-3-carboxylates (Matiichuk, Potopnyk, & Obushak, 2009).
Molecular Investigations
Research also delves into the structural and spectral properties of pyrazole derivatives. For example, a study focused on the structural and spectral analysis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, revealing its crystalline structure and detailing its molecular interactions (Viveka et al., 2016). Another study synthesized a series of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives, which were characterized using various spectroscopic methods and X-ray crystal diffraction (Zheng et al., 2010).
Applications in Material and Chemical Studies
This compound is also instrumental in material and chemical studies. For instance, a method was proposed for synthesizing ethyl 5-(3-aryl-4-formyl-1H-pyrazol-1-yl)-1,2,3-thiadiazole-4-carboxylates, providing substrates for further modification and biological activity studies (Vysokova et al., 2017). Additionally, the title compounds ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates were used as precursors in Sonogashira-type cross-coupling reactions, leading to various condensed pyrazoles and arylpyrazoles, highlighting their importance in synthetic organic chemistry (Arbačiauskienė et al., 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Pyrazole-containing compounds, including ethyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate, represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
Mechanism of Action
Target of Action
Pyrazole derivatives, in general, have been found to interact with a variety of biological targets due to their versatile structure . They have shown potential in interacting with enzymes, receptors, and other proteins, thereby modulating various biological processes .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, including competitive inhibition, allosteric modulation, and covalent binding . The specific mode of action would depend on the nature of the target and the specific structural features of the compound .
Biochemical Pathways
Pyrazole derivatives have been found to modulate various biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Result of Action
Pyrazole derivatives have been reported to exhibit various biological activities, including antibacterial, anticancer, anti-inflammatory, antidepressant, anticonvulsant, and anti-hiv properties .
properties
IUPAC Name |
ethyl 5-formyl-1-phenylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-2-18-13(17)11-8-14-15(12(11)9-16)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOHUJHHYMVBTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4-[4-(phenoxyacetyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2408461.png)
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2408462.png)
![N,N-dimethyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B2408463.png)
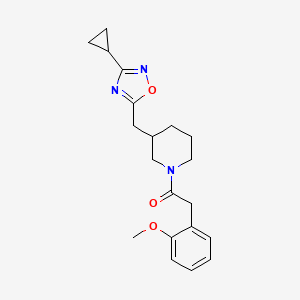
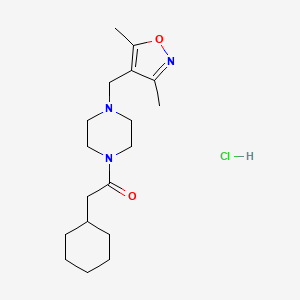
![9-(3,4-dimethylphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2408468.png)
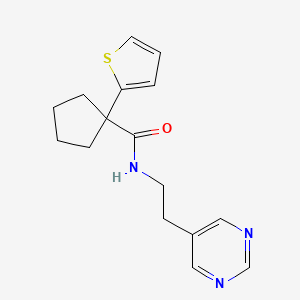
![{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}(thiomorpholin-4-yl)methanone](/img/structure/B2408470.png)
![3-[(4-bromobenzyl)sulfanyl]-5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B2408475.png)
![9-(4-ethylphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2408476.png)
![4-(2-ethylbutanoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2408477.png)
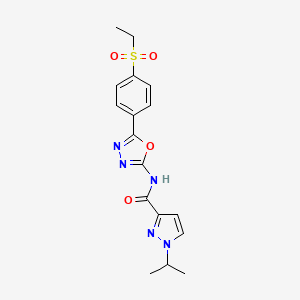
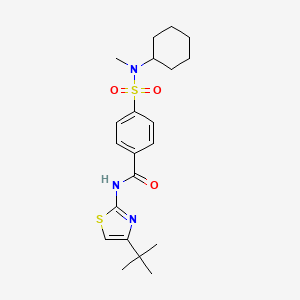
![Thiazolo[4,5-b]pyrazin-2-amine](/img/structure/B2408482.png)